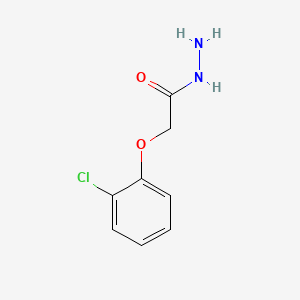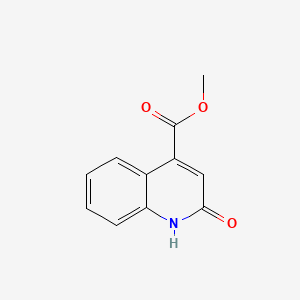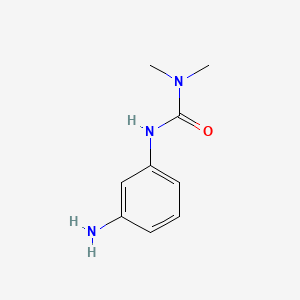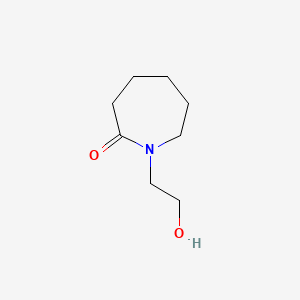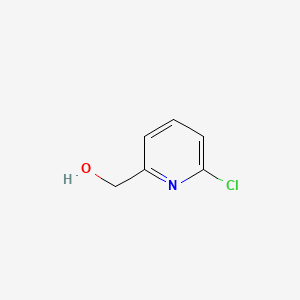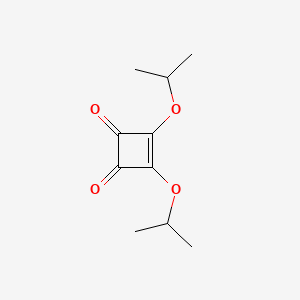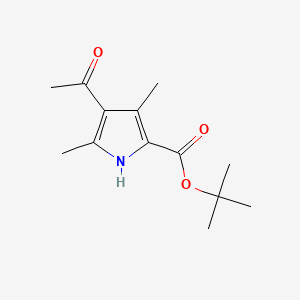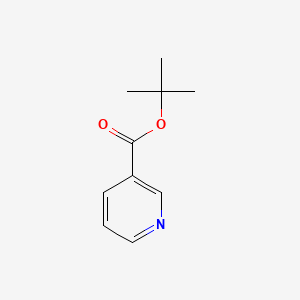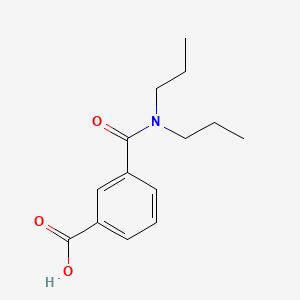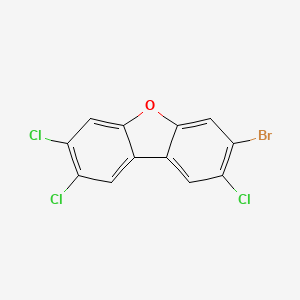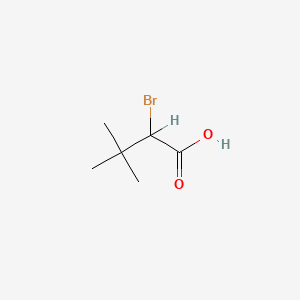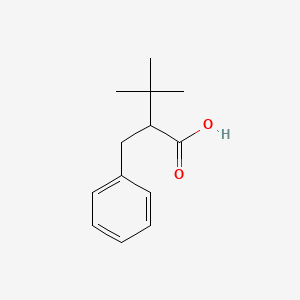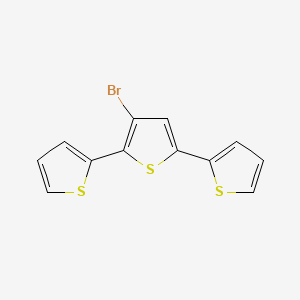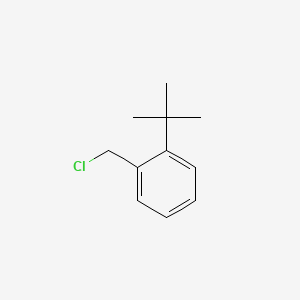
2-tert-Butylbenzyl chloride
Overview
Description
Synthesis Analysis
The synthesis of tert-Butylbenzyl Chloride involves the preparation from tert-butylbenzene with paraformaldehyde and hydrochloric acid, indicating optimum reaction conditions such as temperature, reaction time, and the use of phosphoric acid as a catalyst for efficient synthesis (Wang Da-wei, 2003).
Molecular Structure Analysis
The molecular structure of derivatives related to 2-tert-Butylbenzyl chloride has been characterized by various techniques, including X-ray diffraction. For example, the crystal structure of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one demonstrates inter- and intramolecular hydrogen bond interactions stabilizing the structure, showcasing the complexity and detailed molecular interactions within similar compounds (Liang-zhong Xu et al., 2006).
Chemical Reactions and Properties
2-tert-Butylbenzyl chloride undergoes various chemical reactions, including photosolvolysis in tert-butyl alcohol, demonstrating the nature of excited states and the potential for solvolysis product formation through sensitization and quenching techniques (S. J. Cristol & T. Bindel, 1981).
Physical Properties Analysis
The physical properties, such as solubility and boiling point, are critical for understanding the behavior of 2-tert-Butylbenzyl chloride in various solvents and conditions. However, specific studies detailing these properties were not identified in the current literature search, indicating a potential area for further research.
Chemical Properties Analysis
Chemical properties include reactivity with other compounds, stability under different conditions, and potential for undergoing various chemical transformations. The conversion of tert-Butyl esters to acid chlorides using SOCl2, with tert-Butylbenzyl chloride being reactive under these conditions, showcases its chemical reactivity and the potential for selective conversion in the presence of other esters (J. A. Greenberg & T. Sammakia, 2017).
Scientific Research Applications
Synthesis Processes
One of the primary applications of 2-tert-Butylbenzyl chloride is in the synthesis of complex organic compounds. Wang Da-wei (2003) demonstrated its preparation from tert-butylbenzene, highlighting optimal reaction conditions for its synthesis, which serves as a crucial intermediate for further chemical reactions (Wang Da-wei, 2003).
Catalytic Activities and Complex Formation
The compound has been utilized in the synthesis of metal complexes with significant catalytic activities. For example, Sutradhar et al. (2016) explored its use in forming copper(II) complexes that act as efficient catalysts for cyclohexane oxidation, demonstrating its versatility in catalysis (Sutradhar et al., 2016).
Environmental and Biological Monitoring
In environmental and biological contexts, 2-tert-Butylbenzyl chloride derivatives have been used as biomarkers for monitoring exposure to certain chemicals. Murawski et al. (2020) investigated metabolites of the fragrance lysmeral (which includes 2-tert-Butylbenzyl chloride derivatives) in urine samples, providing insights into human exposure to synthetic fragrances (Murawski et al., 2020).
Material Science Applications
The compound has found applications in material science, particularly in the synthesis of nanoparticles and nanostructures. Polleux, Antonietti, and Niederberger (2006) demonstrated its role in the nonaqueous synthesis of anisotropic tungsten oxide nanostructures, showing how it influences the morphology of the resulting materials (Polleux, Antonietti, & Niederberger, 2006).
Herbicidal Activities
Exploring its potential in agriculture, Gong-chu Li (2013) synthesized 1-(4-tert-Butylbenzyl)uracil derivatives from 2-tert-Butylbenzyl chloride, which exhibited herbicidal activities against certain plant species. This application suggests its utility in developing new agrochemicals (Li Gong-chu, 2013).
Safety And Hazards
properties
IUPAC Name |
1-tert-butyl-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNALCYSVKFCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069088 | |
| Record name | 2-tert-Butylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butylbenzyl chloride | |
CAS RN |
56240-38-1 | |
| Record name | 1-(Chloromethyl)-2-(1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56240-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056240381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)
